molecular formula C12H10BrNO4 B13798602 1-Bromo-2,6-dimethoxy-5-nitronaphthalene CAS No. 25314-99-2

1-Bromo-2,6-dimethoxy-5-nitronaphthalene

Cat. No.: B13798602
CAS No.: 25314-99-2
M. Wt: 312.12 g/mol
InChI Key: IJYZMNVYZUFQFI-UHFFFAOYSA-N
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Description

1-Bromo-2,6-dimethoxy-5-nitronaphthalene is an organic compound with the molecular formula C12H10BrNO4 It is a derivative of naphthalene, characterized by the presence of bromine, methoxy, and nitro functional groups

Preparation Methods

The synthesis of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxynaphthalene followed by nitration. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2,6-dimethoxy-5-nitronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,6-dimethoxy-5-nitronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene involves its interaction with various molecular targets. The bromine and nitro groups are reactive sites that can participate in electrophilic and nucleophilic reactions. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-Bromo-2,6-dimethoxy-5-nitronaphthalene can be compared with other similar compounds such as:

    1-Bromo-5-nitronaphthalene: Lacks the methoxy groups, resulting in different reactivity and applications.

    2,6-Dimethoxy-1-nitronaphthalene: Lacks the bromine atom, affecting its substitution reactions.

    1-Bromo-2,6-dimethoxynaphthalene: Lacks the nitro group, influencing its reduction and oxidation reactions.

The presence of all three functional groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

CAS No.

25314-99-2

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

1-bromo-2,6-dimethoxy-5-nitronaphthalene

InChI

InChI=1S/C12H10BrNO4/c1-17-9-5-4-8-7(11(9)13)3-6-10(18-2)12(8)14(15)16/h3-6H,1-2H3

InChI Key

IJYZMNVYZUFQFI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)[N+](=O)[O-]

Origin of Product

United States

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